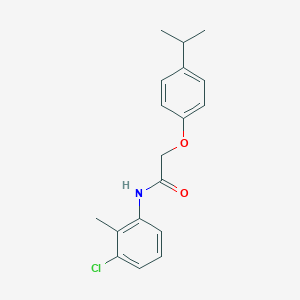
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and an isopropyl-phenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methyl aniline and 4-isopropylphenol.
Formation of Intermediate: The aniline derivative is reacted with chloroacetyl chloride to form an intermediate N-(3-chloro-2-methyl-phenyl)-2-chloroacetamide.
Final Coupling: The intermediate is then reacted with 4-isopropylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Application in the development of new materials or agrochemicals.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N-(3-Chloro-2-methyl-phenyl)-acetamide: Lacks the isopropyl-phenoxy group.
N-(4-Isopropyl-phenyl)-2-chloroacetamide: Lacks the chloro-methyl-phenyl group.
N-(3-Chloro-2-methyl-phenyl)-2-phenoxyacetamide: Lacks the isopropyl group on the phenoxy ring.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is unique due to the combination of its chloro, methyl, and isopropyl-phenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C18H20ClNO2 |
|---|---|
分子量 |
317.8g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-7-9-15(10-8-14)22-11-18(21)20-17-6-4-5-16(19)13(17)3/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI 键 |
SSUYLHHCXFRRPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C(C)C |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


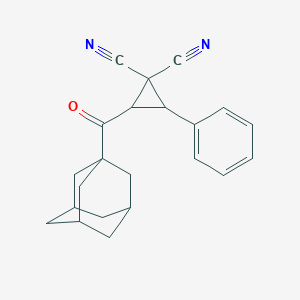
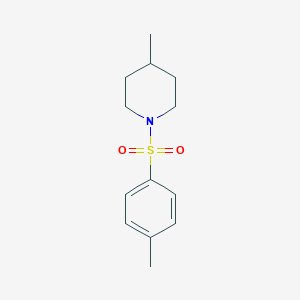
![(4E)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B379492.png)
![2-Butyl-3a,11b-dihydrophenanthro[9,10-c]pyrrole-1,3-dione](/img/structure/B379493.png)
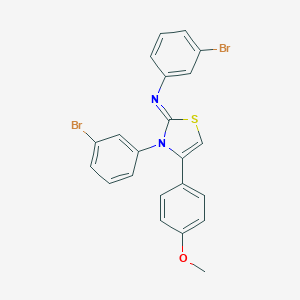

![Ethyl 2-(4-fluorophenyl)imino-2-[2-(2,4,6-trichlorophenyl)hydrazinyl]acetate](/img/structure/B379499.png)
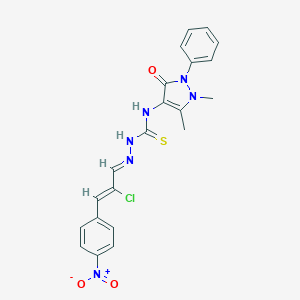
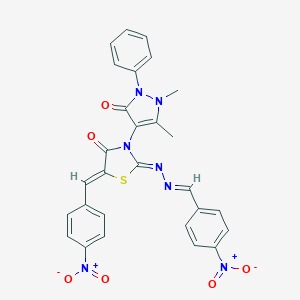
![benzo-1,4-quinone 1-(O-benzoyloxime) 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B379508.png)

![2-nitro-N'-{3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B379510.png)
![benzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] 4-[O-(2-chlorobenzoyl)oxime]](/img/structure/B379511.png)

